2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
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Overview
Description
2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of thiophene derivatives with appropriate amines under controlled conditions. For instance, thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes such as phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to cancer . By inhibiting this enzyme, the compound can disrupt the signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their potential as inhibitors of various enzymes, including those involved in tuberculosis.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown promising antimycobacterial activity and are being explored as potential antitubercular agents.
Uniqueness
What sets 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride apart is its specific combination of functional groups, which confer unique biological activities and make it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H21ClN4OS |
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Molecular Weight |
340.9 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N4OS.ClH/c20-14-13-10-3-1-2-4-11(10)21-15(13)18-12(17-14)9-19-7-5-16-6-8-19;/h16H,1-9H2,(H,17,18,20);1H |
InChI Key |
JSXQXQIYYRETCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCNCC4.Cl |
Origin of Product |
United States |
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